molecular formula C12H13N3OS B240866 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No. B240866
M. Wt: 247.32 g/mol
InChI Key: MZOXDAAJYAZDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, commonly known as ETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETB belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. We will also highlight the future directions for research on ETB.

Scientific Research Applications

ETB has shown promising results in various scientific research applications. One of the significant applications of ETB is in the field of medicinal chemistry. ETB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. ETB has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.

Mechanism of Action

The exact mechanism of action of ETB is not fully understood. However, several studies have suggested that ETB exerts its pharmacological effects by modulating various signaling pathways in the body. ETB has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. ETB has also been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects in the body. ETB has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ETB has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). ETB has been found to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

ETB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. ETB is soluble in a variety of solvents, which makes it easy to use in various assays. However, ETB also has some limitations. It has been found to be toxic at high concentrations, which limits its use in certain experiments. ETB has also been found to be unstable in acidic conditions, which can affect its bioactivity.

Future Directions

There are several future directions for research on ETB. One area of research could be the development of ETB derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular targets of ETB and its mechanism of action. ETB could also be studied for its potential use in the treatment of other diseases such as cancer and diabetes.

Synthesis Methods

The synthesis of ETB involves the reaction between 5-ethyl-2-hydrazinyl-1,3,4-thiadiazole and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields ETB as a white crystalline solid with a melting point of 152-154°C. The purity of ETB can be confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.

properties

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C12H13N3OS/c1-3-10-14-15-12(17-10)13-11(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

MZOXDAAJYAZDTC-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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